Cas no 2172003-86-8 (3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-2-methylbutanoic acid)

3-{2-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-2-methylbutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a thianylacetamido backbone with a 2-methylbutanoic acid moiety, offering structural versatility for modifying peptide chains. Its Fmoc-protected amine ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling selective deprotection under mild basic conditions. The thianyl group introduces conformational constraints, potentially enhancing peptide stability and binding affinity. This derivative is particularly useful in medicinal chemistry for developing peptide-based therapeutics with tailored pharmacokinetic properties. Its high purity and well-defined reactivity make it suitable for research requiring precise control over peptide sequence and secondary structure.
3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-2-methylbutanoic acid structure
2172003-86-8 structure
商品名:3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-2-methylbutanoic acid
CAS番号:2172003-86-8
MF:C27H32N2O5S
メガワット:496.618386268616
CID:5814671
PubChem ID:165565201

3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-2-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-2-methylbutanoic acid
    • 3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}-2-methylbutanoic acid
    • EN300-1552014
    • 2172003-86-8
    • インチ: 1S/C27H32N2O5S/c1-17(25(31)32)18(2)28-24(30)15-27(11-13-35-14-12-27)29-26(33)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,17-18,23H,11-16H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)
    • InChIKey: PBHMNISUWKFFRK-UHFFFAOYSA-N
    • ほほえんだ: S1CCC(CC(NC(C)C(C(=O)O)C)=O)(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 496.20319330g/mol
  • どういたいしつりょう: 496.20319330g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 749
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 130Ų

3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-2-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1552014-0.05g
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}-2-methylbutanoic acid
2172003-86-8
0.05g
$2829.0 2023-06-05
Enamine
EN300-1552014-0.25g
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}-2-methylbutanoic acid
2172003-86-8
0.25g
$3099.0 2023-06-05
Enamine
EN300-1552014-10.0g
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}-2-methylbutanoic acid
2172003-86-8
10g
$14487.0 2023-06-05
Enamine
EN300-1552014-100mg
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}-2-methylbutanoic acid
2172003-86-8
100mg
$2963.0 2023-09-25
Enamine
EN300-1552014-5000mg
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}-2-methylbutanoic acid
2172003-86-8
5000mg
$9769.0 2023-09-25
Enamine
EN300-1552014-2500mg
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}-2-methylbutanoic acid
2172003-86-8
2500mg
$6602.0 2023-09-25
Enamine
EN300-1552014-10000mg
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}-2-methylbutanoic acid
2172003-86-8
10000mg
$14487.0 2023-09-25
Enamine
EN300-1552014-250mg
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}-2-methylbutanoic acid
2172003-86-8
250mg
$3099.0 2023-09-25
Enamine
EN300-1552014-0.5g
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}-2-methylbutanoic acid
2172003-86-8
0.5g
$3233.0 2023-06-05
Enamine
EN300-1552014-1.0g
3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}-2-methylbutanoic acid
2172003-86-8
1g
$3368.0 2023-06-05

3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-2-methylbutanoic acid 関連文献

3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-2-methylbutanoic acidに関する追加情報

Introduction to 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-2-methylbutanoic Acid (CAS No. 2172003-86-8)

3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-2-methylbutanoic acid, identified by its CAS number 2172003-86-8, is a sophisticated compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule represents a convergence of advanced functional groups, including an amino-thiazole moiety and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are integral to its potential applications in drug development and molecular research.

The structural complexity of 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-2-methylbutanoic acid arises from its multifaceted architecture. The presence of a thiazole ring, a crucial scaffold in medicinal chemistry, contributes to its biological activity by interacting with various biological targets. Specifically, thiazole derivatives are well-documented for their roles in antimicrobial, anti-inflammatory, and anticancer therapies. The Fmoc group, on the other hand, serves as an amino acid protecting group in peptide synthesis, highlighting the compound's relevance in the broader context of biotechnology and synthetic chemistry.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced pharmacological properties. The combination of thiazole and fluorene-based structures has been particularly promising, as these elements exhibit complementary interactions with biological systems. For instance, studies have demonstrated that fluorene derivatives can improve drug solubility and metabolic stability, while thiazole-based compounds often exhibit strong binding affinity to enzymes and receptors. This synergy makes 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-2-methylbutanoic acid a compelling candidate for further investigation.

One of the most intriguing aspects of this compound is its potential as a building block for more complex molecules. The presence of both an amino group and an acetylamide moiety provides multiple points of modification, allowing chemists to tailor its properties for specific applications. This flexibility is particularly valuable in drug discovery pipelines, where lead optimization often requires subtle adjustments to enhance potency and selectivity. The Fmoc protection further facilitates this process by allowing controlled deprotection under mild conditions, ensuring high yields and purity in synthetic routes.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of such complex molecules. Molecular modeling techniques have enabled researchers to predict binding interactions and metabolic pathways with unprecedented accuracy. For 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-2-methylbutanoic acid, these tools have been instrumental in identifying key pharmacophores and optimizing its design for improved bioavailability. Such insights are critical for translating laboratory findings into viable therapeutic candidates.

The compound's relevance extends beyond academic research; it also holds promise for industrial applications. Pharmaceutical companies are increasingly seeking novel starting materials that can streamline synthetic pathways while maintaining high chemical purity. 3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-y lacetamido}-2-methylbutanoic acid fits this criterion well, as its structural features align with current trends in drug development. By leveraging its unique properties, researchers can develop more efficient synthetic routes that reduce costs and environmental impact.

In conclusion, 3-{2-4-({(9H-fluoren -9 -yl)methoxycarbonyl}amino)thian -4 -ylacetamido}-2-methylbutanoic acid (CAS No. 2172003 -86 -8) represents a significant advancement in pharmaceutical chemistry. Its intricate structure, combined with its potential applications in drug discovery and molecular synthesis, makes it a valuable asset for both academic and industrial researchers. As the field continues to evolve, compounds like this will undoubtedly play a crucial role in shaping the future of medicine and biotechnology.

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